molecular formula C15H12ClF3N2O B2653841 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide CAS No. 302842-66-6

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2653841
CAS No.: 302842-66-6
M. Wt: 328.72
InChI Key: MGQYBMPJVSCQHN-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide (CAS 302842-66-6) is a chemical compound of significant interest in advanced pharmaceutical and agrochemical research. The structure of this acetamide derivative, which incorporates a chloro-trifluoromethylpyridinyl group, is particularly noteworthy. The trifluoromethyl (CF3) group is a critical pharmacophore in modern medicinal chemistry, as its introduction into a molecule is a established strategy to enhance metabolic stability, membrane permeability, and overall binding affinity to biological targets due to its high electronegativity and lipophilicity . This makes compounds featuring this group valuable scaffolds in the development of new active substances. While the specific biological profile of this particular acetamide is an area of ongoing investigation, its molecular architecture suggests potential as a key intermediate or lead compound in drug discovery campaigns. Researchers may employ it in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies aimed at developing inhibitors for various enzymatic targets. The presence of the 3-methylphenyl and chlorotrifluoromethylpyridine motifs indicates potential for applications in designing molecules that interact with central nervous system targets or in other therapeutic areas where such heterocyclic systems are prevalent. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-8-3-2-4-9(5-8)12(14(20)22)13-11(16)6-10(7-21-13)15(17,18)19/h2-7,12H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYBMPJVSCQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The process may include steps such as crystallization, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that the trifluoromethyl group can enhance the potency of antimicrobial agents against various bacterial strains, including resistant ones .

Anticancer Research

Compounds containing pyridine rings have been explored for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl and chloro groups may contribute to inhibiting cancer cell proliferation. Preliminary studies suggest that this compound could be effective against certain cancer cell lines, warranting further investigation .

Neuropharmacology

Research into the neuropharmacological effects of pyridine derivatives has revealed potential applications in treating neurological disorders. The compound may influence neurotransmitter systems, providing a basis for studying its effects on conditions such as depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that it exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation, researchers evaluated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxic effects compared to control groups. These findings suggest that further optimization could lead to effective cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with six analogs, focusing on molecular features, synthesis, and biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide C₁₅H₁₂ClF₃N₂O 328.72 3-methylphenyl, acetamide Target
Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 Trifluoromethylbenzamide, ethyl linker
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)acetamide C₁₄H₁₁ClF₃N₃O 329.70 Pyridinylmethyl group
2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide C₁₅H₁₀Cl₂F₃N₃O₂ 394.16 Oxyimino linkage, 4-chlorophenyl
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₇H₁₂ClF₄N₅OS 453.82 Triazole-sulfanyl group, 4-fluorophenyl
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide C₂₃H₁₇ClF₃N₅OS 503.93 Indole ring, thiourea linkage

Key Comparative Insights

Structural Diversity :

  • The target compound features a 3-methylphenyl group, which increases lipophilicity compared to pyridinylmethyl (e.g., ) or chlorophenyl (e.g., ) substituents. This may enhance membrane permeability but reduce water solubility.
  • Fluopyram () shares the 3-chloro-5-(trifluoromethyl)pyridinyl core but incorporates a trifluoromethylbenzamide group, linked via an ethyl chain. This design is associated with succinate dehydrogenase inhibition (SDHI) activity but also thyroid toxicity in rodents.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for intermediates like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile (), involving nucleophilic substitution and decarboxylation.
  • Fluopyram is synthesized via amidation of 2-(trifluoromethyl)benzoyl chloride with a pyridinylethylamine intermediate ().

Biological Activity: Thioacetamide derivatives (e.g., ) exhibit fungicidal activity through sulfhydryl group interactions, while triazole-containing analogs () may target cytochrome P450 enzymes.

Toxicity and Safety: Fluopyram’s thyroid carcinogenicity () highlights the importance of substituent choice; the target compound’s 3-methylphenyl group may reduce metabolic activation to toxic intermediates.

Physicochemical Properties: Hydrogen-bond acceptors/donors: The target compound has 2 H-bond donors and 5 acceptors (estimated), similar to but fewer than oxyimino derivatives (e.g., : 7 acceptors). This affects solubility and bioavailability. Topological polar surface area (TPSA): Analogous compounds range from 77.6 Ų () to ~100 Ų (), suggesting moderate-to-low oral absorption.

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group, along with the pyridine and acetamide functionalities, suggests promising interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClF3N2O
  • Molecular Weight : 332.68 g/mol
  • CAS Number : 672950-14-0

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, particularly in relation to its potential as an inhibitor for various enzymes and receptors.

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes and interact with intracellular targets. This modification can also affect the compound's binding affinity and selectivity towards specific proteins.

Inhibition Studies

Recent studies have highlighted the compound's efficacy as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown activity against:

  • 5-Hydroxytryptamine (5-HT) uptake : The inclusion of trifluoromethyl groups has been correlated with increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
  • SARS-CoV-2 Main Protease (Mpro) : Preliminary findings indicate that similar compounds can inhibit Mpro, which is crucial for viral replication. The compound’s structural analogs have demonstrated significant inhibitory effects, warranting further investigation into its antiviral potential .

Case Studies

  • Antimicrobial Activity : A series of derivatives based on similar pyridine structures were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, making them competitive with established antibiotics .
  • Pharmacokinetic Profiles : Studies on related compounds suggest favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for drug development .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H12ClF3N2O
Molecular Weight332.68 g/mol
CAS Number672950-14-0
Antimicrobial MIC (Staphylococcus aureus)3.12 - 12.5 μg/mL
Inhibition of MproSignificant (exact IC50 pending)

Q & A

Q. What are the established synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide, and what key reagents are involved?

The compound is typically synthesized via coupling reactions. For example, a peptide coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate carboxylic acid intermediates (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid), which are then reacted with aromatic amines (e.g., 3-methylphenylamine) in the presence of a base such as DIEA (N,N-diisopropylethylamine). Solvents like tetrahydrofuran (THF) or ethyl acetate are common, and purification often involves column chromatography .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, respectively. For example, the trifluoromethyl group (CF3-\text{CF}_3) appears as a singlet near δ 120–125 ppm in 19^{19}F NMR .
  • X-ray crystallography : Resolves stereochemistry and bond lengths, particularly for chiral centers (e.g., the acetamide linkage) .
  • HPLC : Confirms purity (>95% is typical for research-grade material) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

The compound is sparingly soluble in water due to its hydrophobic trifluoromethyl and aromatic groups. It exhibits better solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Co-solvent systems (e.g., THF/water mixtures) are often employed for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, especially for scale-up studies?

Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in forming the pyridine core .
  • Temperature control : Reactions are often conducted at 0–20°C to minimize side-product formation during coupling steps .
  • Purification techniques : Supercritical Fluid Chromatography (SFC) or preparative HPLC enhances enantiomeric purity for chiral variants .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed during characterization?

Contradictions may arise from solvent polarity, tautomerism, or impurities. Strategies include:

  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine ).
  • Dynamic NMR : Resolves conformational equilibria caused by rotatable bonds (e.g., the acetamide moiety) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

Use accelerated stability testing:

  • pH profiling : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at timed intervals .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, while thermogravimetric analysis (TGA) quantifies mass loss .
  • Light exposure studies : UV-Vis spectroscopy detects photolytic degradation products .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) using reference compounds .
  • Impurity profiling : Trace impurities (e.g., unreacted intermediates) can skew results; re-purify batches via chromatography .
  • Metabolic interference : Evaluate cytochrome P450 interactions using liver microsome assays to identify inhibitory effects .

Q. What mechanistic insights exist regarding the role of the trifluoromethyl group in this compound’s reactivity?

The CF3-\text{CF}_3 group:

  • Electron-withdrawing effects : Stabilizes the pyridine ring via inductive effects, altering nucleophilic attack sites .
  • Hydrophobic interactions : Enhances membrane permeability in biological assays .
  • Metabolic resistance : Reduces oxidative degradation by liver enzymes compared to non-fluorinated analogs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterTypical ConditionsReference
Coupling reagentHATU, DIEA
SolventTHF, ethyl acetate
Purification methodColumn chromatography, SFC
Purity threshold>95% (HPLC)

Q. Table 2. Stability Profile

ConditionDegradation PathwayAnalytical Tool
Acidic (pH 2)Hydrolysis of acetamide bondHPLC-MS
Alkaline (pH 10)Ring-opening of pyridineNMR
UV light (254 nm)Photolytic cleavage of C-Cl bondUV-Vis

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